molecular formula C25H32ClNO B3183058 (+)-Butaclamol hydrochloride CAS No. 55528-07-9

(+)-Butaclamol hydrochloride

Cat. No.: B3183058
CAS No.: 55528-07-9
M. Wt: 398 g/mol
InChI Key: QZRUMKUMFJJARD-AAJWHBHYSA-N
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Description

(+)-Butaclamol hydrochloride is a chemical compound known for its significant pharmacological properties. It is a potent antipsychotic agent and has been widely studied for its effects on the central nervous system. The compound is a hydrochloride salt form of butaclamol, which is a racemic mixture of two enantiomers. The (+)-enantiomer is the active form that exhibits the desired pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Butaclamol hydrochloride involves several steps, starting from readily available starting materials. The key steps include the formation of the butaclamol core structure followed by the resolution of the racemic mixture to obtain the desired (+)-enantiomer. The final step involves the conversion of the free base to its hydrochloride salt form.

    Formation of the Butaclamol Core: The initial step involves the synthesis of the butaclamol core through a series of chemical reactions, including cyclization and functional group transformations.

    Resolution of Racemic Mixture: The racemic mixture of butaclamol is resolved using chiral resolution techniques to separate the (+)-enantiomer from the (-)-enantiomer.

    Formation of Hydrochloride Salt: The free base of (+)-Butaclamol is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Butaclamol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(+)-Butaclamol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of stereochemistry and chiral resolution techniques.

    Biology: The compound is used to study the effects of antipsychotic agents on biological systems, particularly the central nervous system.

    Medicine: this compound is studied for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of (+)-Butaclamol hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor antagonist, blocking the effects of dopamine and thereby exerting its antipsychotic effects. The compound primarily targets the D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: Another potent antipsychotic agent that also acts as a dopamine receptor antagonist.

    Chlorpromazine: A typical antipsychotic with a similar mechanism of action but different chemical structure.

    Risperidone: An atypical antipsychotic that targets both dopamine and serotonin receptors.

Uniqueness of (+)-Butaclamol Hydrochloride

This compound is unique due to its high potency and selectivity for dopamine receptors. Unlike some other antipsychotic agents, it has a well-defined stereochemistry, with the (+)-enantiomer being the active form. This specificity contributes to its effectiveness and reduces the likelihood of side effects associated with non-selective binding.

Properties

IUPAC Name

(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUMKUMFJJARD-AAJWHBHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017434
Record name (+)-Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

59.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55528-07-9
Record name (+)-Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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